molecular formula C10H7Cl2NO B598801 3,4-Dichloro-7-methoxyquinoline CAS No. 1204810-57-0

3,4-Dichloro-7-methoxyquinoline

Cat. No.: B598801
CAS No.: 1204810-57-0
M. Wt: 228.072
InChI Key: UJIHLIZYHGVCSR-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a methoxy group at the 7th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

3,4-Dichloro-7-methoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - H318 . The precautionary statements include P280 - P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method is the reaction of 7-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-7-methoxyquinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain enzymatic pathways or disrupt cellular processes, leading to its observed biological activities .

Properties

IUPAC Name

3,4-dichloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIHLIZYHGVCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671164
Record name 3,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-57-0
Record name Quinoline, 3,4-dichloro-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204810-57-0
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